molecular formula C19H16FNO3 B3006401 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 561289-83-6

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No. B3006401
CAS RN: 561289-83-6
M. Wt: 325.339
InChI Key: PFIBYOWQUNXNNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorophenyl compounds involves various strategies, including the use of 1,3,4 oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to produce a compound with a 4-fluorophenyl moiety . Another approach includes the propargylation of a 2-(4-fluorophenyl)ethanone derivative followed by a click reaction to introduce a triazole ring . These methods suggest that the synthesis of the compound might involve similar strategies, such as functional group transformations and the use of halogenated intermediates.

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of "2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" by analogy.

Chemical Reactions Analysis

The chemical reactions involving fluorophenyl compounds can be quite diverse. For instance, the compound synthesized in paper was screened for various biological activities, indicating that it can interact with biological targets. The reactivity of the fluorophenyl group in such compounds is influenced by the electron-withdrawing nature of the fluorine atom, which can affect the compound's ability to participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are influenced by their molecular structure. For example, the presence of a fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The specific properties of "2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" would need to be determined experimentally, but insights can be drawn from related compounds, such as those described in the papers, which exhibit properties like high yield and purity , as well as biological activity .

Scientific Research Applications

Intracellular Imaging

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been utilized as a ratiometric fluorescent pH probe. This probe exhibits favorable optical properties for strong-acidity pH detection in living cells, providing a valuable tool for intracellular imaging. It demonstrates high selectivity, good photostability, and excellent cell membrane permeability, which is crucial for monitoring pH in living cells (Nan et al., 2015).

Enzyme Inhibition

This compound is instrumental in synthesizing novel indole-based oxadiazole scaffolds, which have shown potent inhibitory potential against the urease enzyme. These molecules display promising results in enzyme inhibitory kinetics and are considered valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Inhibitors for cPLA2α

The derivative 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been synthesized and evaluated as new small molecule inhibitors for cytosolic phospholipase A2α (cPLA2α). This discovery contributes significantly to the research in the field of cPLA2α inhibitors, showing potential for therapeutic applications (Tomoo et al., 2014).

GPR40 Full Agonists

This compound is a precursor in the synthesis of GPR40 full agonists, which are considered attractive drug targets for treating type 2 diabetes. It has been used to synthesize derivatives that show promise in improving glycemic control in diabetic models, thus playing a significant role in diabetes research (Zhao et al., 2021).

Anti-Oxidant Potential

It also has been used in the green synthesis of derivatives with antioxidant potential. These derivatives, evaluated for their total antioxidant activity, ferric reducing antioxidant power, and total phenolic content, show potential for pharmaceutical applications (Zaheer et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications . Additionally, studies could explore its synthesis and reactivity to develop new synthetic methods .

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIBYOWQUNXNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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